molecular formula C17H19N5O3S2 B2411132 benzo[d]thiazol-6-yl(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone CAS No. 2034542-96-4

benzo[d]thiazol-6-yl(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone

Cat. No. B2411132
CAS RN: 2034542-96-4
M. Wt: 405.49
InChI Key: WPZDUXPQUUAMMV-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and rings, including a benzothiazole ring, a pyrazole ring, a sulfonyl group, and a diazepane ring . It is a part of a class of compounds that have been studied for their potential biological activities .


Synthesis Analysis

The synthesis of similar compounds typically involves multiple steps and various types of chemical reactions . For instance, one synthesis process involved the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in DMSO to yield a benzimidazole derivative .


Molecular Structure Analysis

The molecular structure of this compound can be determined using various spectroscopic techniques, such as NMR spectroscopy . For example, the 1H NMR spectrum of a similar compound showed signals corresponding to various types of protons in the molecule, including aromatic protons and protons attached to nitrogen and sulfur atoms .


Chemical Reactions Analysis

This compound, like other organic compounds, can undergo various types of chemical reactions. The exact reactions it can participate in would depend on the specific conditions and reagents present .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its molecular structure and the types of functional groups it contains . For example, it likely has a high molecular weight and may be soluble in polar solvents due to the presence of polar functional groups .

Scientific Research Applications

Anti-Tubercular Activity

Benzothiazole-based compounds have been synthesized and studied for their anti-tubercular activity . The inhibitory concentrations of the newly synthesized molecules were compared with standard reference drugs, and better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .

Antioxidant Activity

Thiazole derivatives, including benzothiazole, have been found to exhibit antioxidant activity . They help the body to release energy from carbohydrates during metabolism .

Analgesic Activity

Thiazole derivatives have been reported to have analgesic (pain-relieving) properties . This makes them potential candidates for the development of new analgesic drugs .

Anti-Inflammatory Activity

Compounds containing a thiazole ring have been found to possess anti-inflammatory properties . They could potentially be used in the treatment of inflammatory diseases .

Antimicrobial Activity

Benzothiazole derivatives have shown antimicrobial activity . They could be used in the development of new antimicrobial drugs .

Antifungal Activity

Thiazole derivatives have been found to exhibit antifungal activity . This makes them potential candidates for the development of new antifungal drugs .

Antiviral Activity

Thiazole derivatives have been reported to have antiviral properties . They could potentially be used in the development of new antiviral drugs .

Antitumor or Cytotoxic Activity

Thiazoles are found in many potent biologically active compounds, such as antineoplastic drugs . They could potentially be used in the development of new antitumor or cytotoxic drugs .

Future Directions

The future research directions for this compound could involve further studies on its synthesis, characterization, and potential biological activities . Additionally, its mechanism of action could be investigated in more detail to better understand how it interacts with its target organisms .

properties

IUPAC Name

1,3-benzothiazol-6-yl-[4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O3S2/c1-20-11-14(10-19-20)27(24,25)22-6-2-5-21(7-8-22)17(23)13-3-4-15-16(9-13)26-12-18-15/h3-4,9-12H,2,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPZDUXPQUUAMMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)C3=CC4=C(C=C3)N=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

benzo[d]thiazol-6-yl(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone

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